molecular formula C24H21N5OS2 B2796415 3-((4-phenethyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 862829-48-9

3-((4-phenethyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2796415
CAS No.: 862829-48-9
M. Wt: 459.59
InChI Key: LQCAHBRNKMTVRP-UHFFFAOYSA-N
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Description

3-((4-phenethyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C24H21N5OS2 and its molecular weight is 459.59. The purity is usually 95%.
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Scientific Research Applications

1. Chemical Variability and Complex Compound Formation

Compounds with structural similarities to 3-((4-phenethyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one, like those containing pyridine and benzthiazole, exhibit a rich chemistry with diverse properties. These compounds form various complex compounds and demonstrate notable spectroscopic, structural, magnetic, and biological properties (Boča, Jameson, & Linert, 2011).

2. Therapeutic Potential Exploration

While not directly associated with the specific compound , the exploration of G protein-biased kappa agonists, including derivatives with structural elements like triazole, highlights the compound's potential significance in developing drugs with reduced side effects for conditions like pain and itch (Mores, Cummins, Cassell, & van Rijn, 2019).

3. Optical Sensing and Biological Applications

Pyrimidine derivatives, which may share some structural characteristics with the compound , are recognized for their dual role as exquisite sensing materials and their wide range of biological applications. The ability of these compounds to form coordination and hydrogen bonds makes them suitable for use in optical sensors, hinting at the potential applications of similar compounds in these domains (Jindal & Kaur, 2021).

4. Functional and Structural Diversity in Heterocyclic Compounds

The structural and functional diversity of thiophene derivatives, related to benzthiazole structures, underscores the vast potential of such compounds in developing various therapeutic properties. This diversity also reflects the complex nature and potential of compounds like this compound in scientific research (Drehsen & Engel, 1983).

Properties

IUPAC Name

3-[[4-(2-phenylethyl)-5-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5OS2/c30-24-29(20-11-4-5-12-21(20)32-24)16-22-26-27-23(31-17-19-10-6-7-14-25-19)28(22)15-13-18-8-2-1-3-9-18/h1-12,14H,13,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCAHBRNKMTVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=NN=C2SCC3=CC=CC=N3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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